3-{1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Overview
Description
3-{1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperazine ring substituted with a fluorophenyl group, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorophenyl group can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. For example, it may act as an inhibitor of equilibrative nucleoside transporters (ENTs), affecting nucleotide synthesis and adenosine regulation . The presence of the fluorophenyl group enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)piperazine (4-FPP): A related compound with similar structural features and biological activities.
N-(4-methoxyphenyl)piperazine (MeOPP): Another analog with comparable properties and applications.
Uniqueness
3-{1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE stands out due to its unique combination of a piperazine ring and a quinazoline core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxobutan-2-yl]-1H-quinazoline-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-2-19(27-20(28)17-5-3-4-6-18(17)24-22(27)30)21(29)26-13-11-25(12-14-26)16-9-7-15(23)8-10-16/h3-10,19H,2,11-14H2,1H3,(H,24,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNSZGPJSPCAGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)N3C(=O)C4=CC=CC=C4NC3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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